molecular formula C27H29N5O4 B2365046 5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923685-28-3

5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2365046
CAS RN: 923685-28-3
M. Wt: 487.56
InChI Key: QZPWWEWVKDFHKG-UHFFFAOYSA-N
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Description

The compound “5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups including a pyrazolo[4,3-c]pyridin-3-one ring, a piperazine ring, and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrazolo[4,3-c]pyridin-3-one ring would likely be the core structure of the molecule, with the methoxyethyl, methoxyphenyl, and phenyl groups attached at various positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the piperazine ring and the methoxy groups could potentially make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the piperazine ring and the methoxy groups could influence properties such as solubility, melting point, and reactivity .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Piperazine derivatives are of interest in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

5-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-35-17-16-29-18-23(25-24(19-29)27(34)32(28-25)21-6-4-3-5-7-21)26(33)31-14-12-30(13-15-31)20-8-10-22(36-2)11-9-20/h3-11,18-19H,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPWWEWVKDFHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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